

A Technical Guide to the Thermochemical Properties and Stability of Methyl Citronellate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl citronellate*

Cat. No.: *B1615178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl citronellate, a monoterpenoid ester with the chemical formula $C_{11}H_{20}O_2$, is a significant component in the fragrance and flavor industries. An in-depth understanding of its thermochemical properties and stability is crucial for ensuring product quality, predicting shelf-life, and enabling new applications. This technical guide provides a comprehensive overview of the known physical properties of **methyl citronellate** and outlines detailed experimental protocols for the determination of its key thermochemical parameters. Due to a notable absence of specific experimental data in the current literature, this guide also presents predictive insights into its thermal stability and degradation pathways based on the behavior of analogous terpene esters.

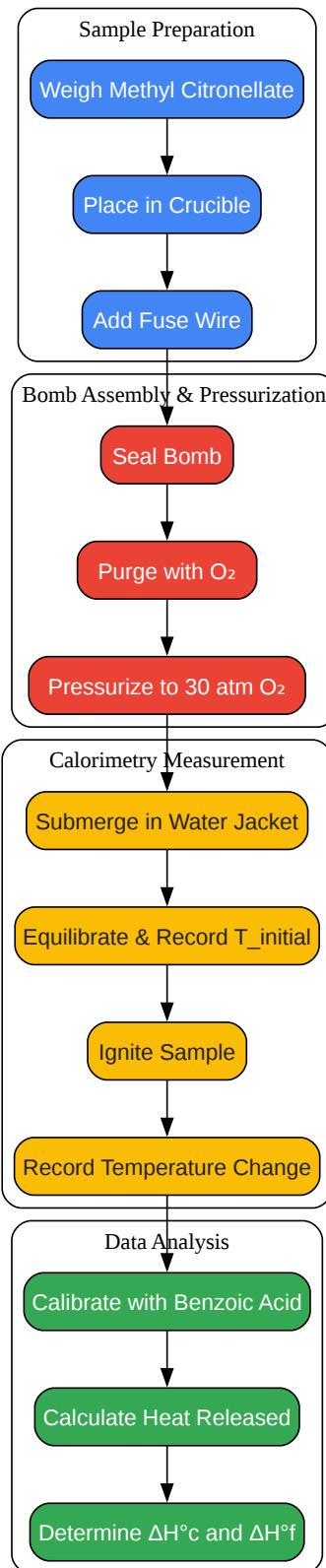
Physicochemical Properties of Methyl Citronellate

A summary of the available physical and chemical properties of **methyl citronellate** is presented in Table 1. These values are essential for handling, formulation, and quality control.

Table 1: Physicochemical Properties of **Methyl Citronellate**

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₀ O ₂	[1] [2]
Molecular Weight	184.28 g/mol	[1] [2]
CAS Number	2270-60-2	[1]
Appearance	Colorless clear liquid (estimated)	[1]
Density	0.888 g/cm ³ (estimated)	[1]
Boiling Point	216.00 °C @ 760.00 mm Hg	[1]
Flash Point	76.11 °C (169.00 °F) TCC	[1]
Vapor Pressure	0.078000 mmHg @ 25.00 °C (estimated)	[1]
Refractive Index	1.43700 to 1.44300 @ 20.00 °C	[1]
Solubility	Soluble in alcohol and dipropylene glycol; very slightly soluble in water.	[1]
logP (o/w)	3.30 (estimated)	[1]

Determination of Thermochemical Properties: Experimental Protocols


While specific experimental thermochemical data for **methyl citronellate** is scarce, established methodologies for similar organic esters can be readily applied. The following sections detail the protocols for determining the standard enthalpy of formation, heat capacity, and thermal stability.

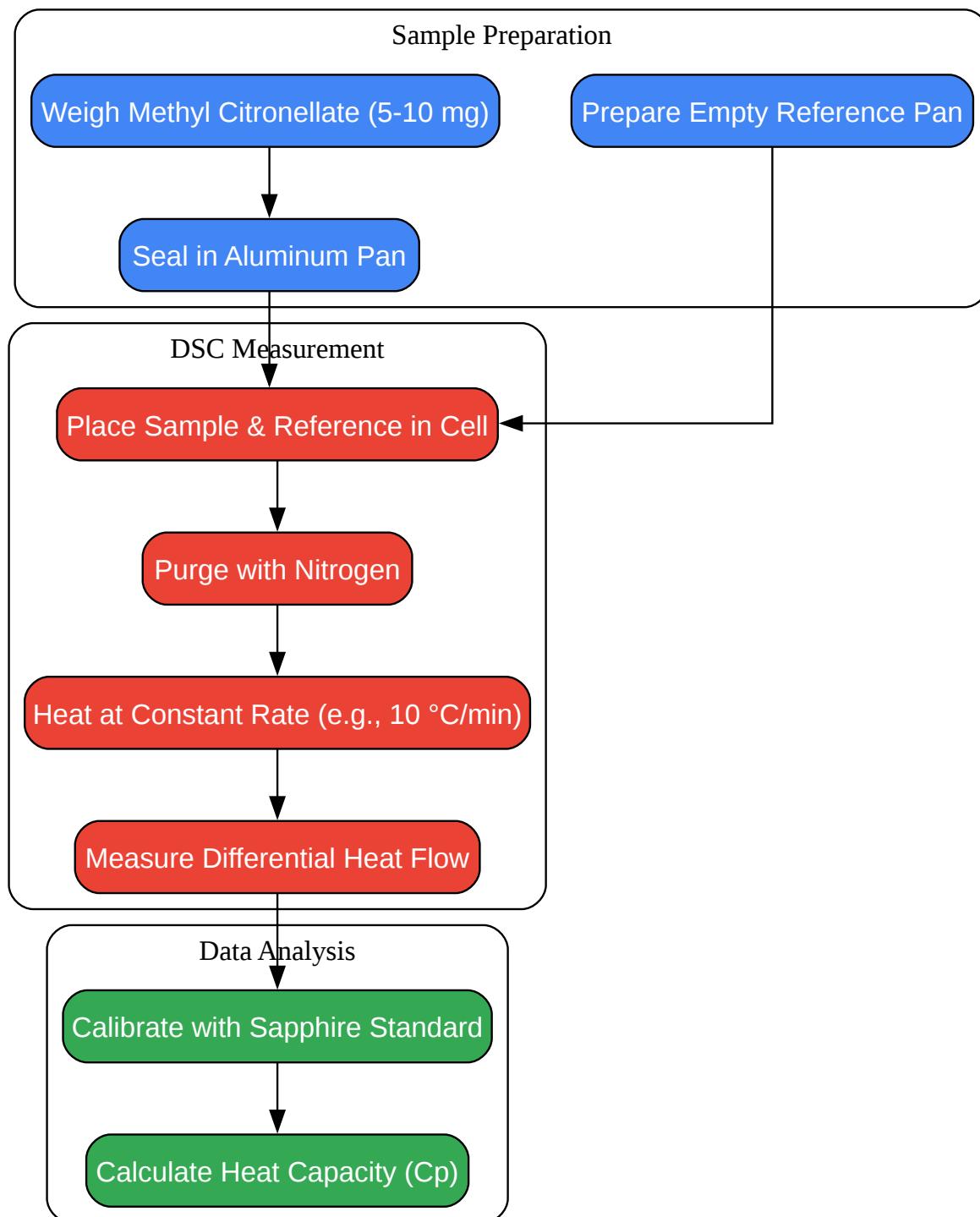
Standard Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°_c) can be determined experimentally using a bomb calorimeter. The standard enthalpy of formation (ΔH°_f) can then be calculated from the combustion data.

Experimental Protocol:

- **Sample Preparation:** A precise mass (approximately 0.5 - 1.0 g) of high-purity **methyl citronellate** is placed in a crucible. A weighed piece of fuse wire is positioned to be in contact with the sample. For liquid samples, it is crucial that the wire just touches the surface of the liquid.[\[3\]](#)
- **Bomb Assembly:** The crucible is placed in the bomb, which is then sealed. The bomb is purged with oxygen to remove any nitrogen and then pressurized with approximately 30 atm of pure oxygen.[\[4\]](#)[\[5\]](#)
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[\[4\]](#)
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[\[4\]](#)[\[5\]](#)
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[\[6\]](#) The heat released by the combustion of the **methyl citronellate** sample is calculated from the temperature rise, accounting for the heat contributions from the fuse wire ignition.[\[6\]](#) The enthalpy of combustion is then determined on a molar basis.

[Click to download full resolution via product page](#)


Experimental workflow for bomb calorimetry.

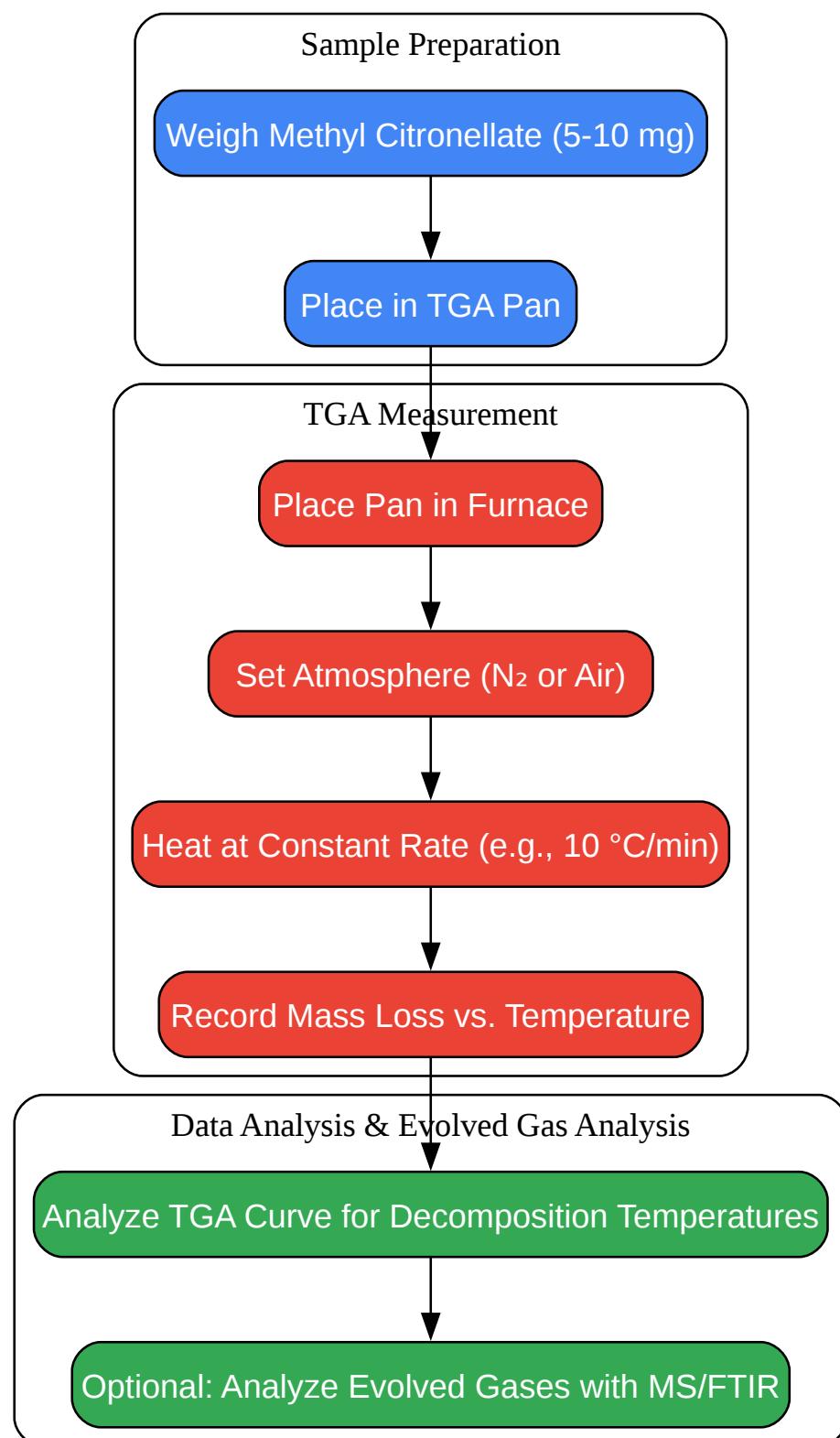
Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

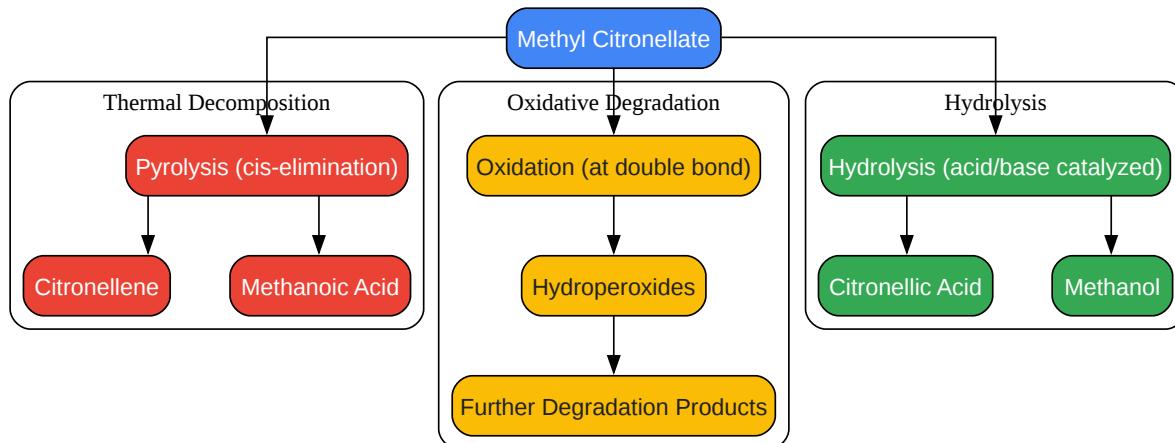
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as a function of temperature, from which the heat capacity can be derived.[7][8]

Experimental Protocol:

- Sample Preparation: A small, accurately weighed sample of **methyl citronellate** (5-10 mg) is hermetically sealed in an aluminum DSC pan.[9] An empty, sealed aluminum pan is used as a reference.[9]
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.[10]
- Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[7][9]
- Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
- Data Analysis: The heat capacity is calculated from the measured heat flow, the heating rate, and the sample mass. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

[Click to download full resolution via product page](#)


Experimental workflow for DSC analysis.


Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[\[7\]](#)

Experimental Protocol:

- Sample Preparation: A small amount of **methyl citronellate** (5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).[\[7\]](#)
- Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with a selected atmosphere, typically an inert gas like nitrogen for pyrolysis studies or air for oxidative decomposition studies.[\[7\]](#)
- Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).[\[7\]](#)
- Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
- Evolved Gas Analysis (Optional): For a more detailed analysis of the decomposition products, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[\[7\]](#)
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl citronellate, 2270-60-2 [thegoodsentscompany.com]
- 2. Methyl (3R)-3,7-dimethyloct-6-enoate | C11H20O2 | CID 10976170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]

- 8. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]
- 9. web.williams.edu [web.williams.edu]
- 10. sfu.ca [sfu.ca]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties and Stability of Methyl Citronellate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615178#thermochemical-properties-and-stability-of-methyl-citronellate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com